Verbascosaponin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

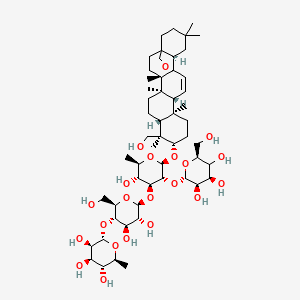

Verbascosaponin is a natural product found in Verbascum thapsus, Verbascum phlomoides, and Scrophularia auriculata with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitumor Activity

Research indicates that Verbascosaponin exhibits significant antitumor properties. A study highlighted that aqueous extracts from Verbascum densiflorum showed strong inhibitory effects on protein biosynthesis in isolated rat liver microsomes, suggesting potential for cancer treatment . Additionally, commercial products derived from Verbascum thapsus demonstrated antitumor activity, further supporting its therapeutic potential.

Antimicrobial Properties

The saponin fraction of Verbascum thapsus has been shown to possess antibacterial activity against various pathogens, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus . This antimicrobial effect is attributed to the presence of saponins, which disrupt microbial cell membranes.

Anti-inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. It was found to reduce nitrite accumulation in lipopolysaccharide-stimulated macrophages, indicating its potential use in managing inflammatory conditions . The compound's ability to scavenge nitric oxide radicals contributes to its anti-inflammatory effects.

Cardiovascular Applications

Studies have demonstrated that this compound can influence cardiovascular health. In isolated rat hearts, it was observed that this compound increased heart rate and coronary perfusion rate significantly, suggesting a positive impact on cardiac function . These findings indicate its potential utility in developing treatments for cardiovascular diseases.

Agricultural Applications

Pest Control

The natural insecticidal properties of this compound make it a candidate for use in sustainable agriculture. Its efficacy against certain pests could provide an environmentally friendly alternative to synthetic pesticides, promoting integrated pest management strategies .

Food Technology Applications

Functional Food Ingredient

Given its bioactive properties, this compound can be incorporated into functional foods aimed at enhancing health benefits. Its antioxidant and anti-inflammatory effects make it suitable for developing health-promoting food products that target chronic diseases such as obesity and diabetes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of extracts from Verbascum densiflorum on cancer cell lines. The results indicated a significant reduction in cell viability, supporting the potential of this compound as a natural anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several pathogenic bacteria. This study suggests that formulations containing this compound could be developed as natural preservatives or therapeutic agents against infections.

Data Summary Table

Propiedades

Número CAS |

74163-66-9 |

|---|---|

Fórmula molecular |

C54H88O21 |

Peso molecular |

1073.3 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[[(4S,5R,8R,9R,10S,13S,14R,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34?,35+,36+,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53?,54?/m0/s1 |

Clave InChI |

FFKHYLGULXFXII-PYSZZYHCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@@H](C([C@@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=CC89[C@]7(CCC1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

Sinónimos |

verbascosaponin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.